molecular formula C18H16N2O2 B10804326 3,6-Bis(4-methylphenoxy)pyridazine

3,6-Bis(4-methylphenoxy)pyridazine

Cat. No.: B10804326
M. Wt: 292.3 g/mol
InChI Key: GPGPKKVMONNVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Bis(4-methylphenoxy)pyridazine is a disubstituted pyridazine derivative intended for research and development purposes. Compounds based on the 3,6-disubstituted pyridazine scaffold are of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties of the pyridazine ring . This heterocycle is characterized by a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, which can be critical for target engagement and molecular recognition in biological systems . Researchers are exploring 3,6-disubstituted pyridazines as a novel class of compounds for various applications, with recent studies highlighting their potential as anticancer agents . Specifically, such compounds have demonstrated promising in vitro anti-proliferative activity against human cancer cell lines and have been investigated as inhibitors of enzymatic targets like cyclin-dependent kinase 2 (CDK2) . The structure of this compound, featuring aromatic ether substituents, makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3,6-bis(4-methylphenoxy)pyridazine

InChI

InChI=1S/C18H16N2O2/c1-13-3-7-15(8-4-13)21-17-11-12-18(20-19-17)22-16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

GPGPKKVMONNVSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=NN=C(C=C2)OC3=CC=C(C=C3)C

Origin of Product

United States

Synthetic Methodologies for 3,6 Bis 4 Methylphenoxy Pyridazine

Recrystallization

Recrystallization is a fundamental technique for purifying crystalline solids based on differences in solubility. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. dntb.gov.ua As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the solvent (mother liquor).

Procedure:

Solvent Selection: An appropriate solvent is one in which the aryloxypyridazine is highly soluble at high temperatures but poorly soluble at room or cold temperatures.

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to create a saturated solution.

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. dntb.gov.ua

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For aryloxypyridazines, silica (B1680970) gel is a commonly used stationary phase. google.comdntb.gov.ua

Procedure:

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.

Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column.

Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds typically elute faster than more polar ones. The polarity of the eluent can be gradually increased to elute compounds with higher affinity for the stationary phase.

Fraction Collection: The eluent is collected in a series of fractions, and Thin-Layer Chromatography (TLC) is used to determine which fractions contain the pure product. google.com

Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified solid aryloxypyridazine.

The following table summarizes these common purification techniques.

TechniquePrincipleStationary PhaseMobile Phase (Eluent)Key Application
Recrystallization Differential solubility at varying temperatures.Not applicable.A single solvent or a binary solvent mixture.Final purification of a solid product to obtain high-purity crystals.
Column Chromatography Differential adsorption onto a solid support.Silica Gel or Alumina.A solvent or gradient of solvents (e.g., Hexane/Ethyl Acetate).Separation of the desired product from byproducts and unreacted starting materials. dntb.gov.uascirp.org

Structural Characterization and Elucidation of 3,6 Bis 4 Methylphenoxy Pyridazine

Advanced Spectroscopic Techniques for Molecular Structure Assignment

Spectroscopic methods are fundamental in determining the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3,6-Bis(4-methylphenoxy)pyridazine, one would expect to observe distinct signals for the protons on the pyridazine (B1198779) ring, the aromatic protons of the two 4-methylphenoxy groups, and the protons of the methyl groups. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would be crucial for assigning each proton to its specific position in the molecule.

¹³C NMR: This technique identifies the different carbon environments within a molecule. A hypothetical ¹³C NMR spectrum of this compound would show distinct signals for the carbon atoms of the pyridazine ring, the aromatic carbons of the phenoxy groups (including those bonded to oxygen and the methyl group), and the methyl group carbons.

A data table for hypothetical NMR data would typically be presented as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
Data not available Pyridazine-H Data not available Pyridazine-C
Data not available Aromatic-H Data not available Aromatic-C

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, characteristic IR absorption bands would be expected for:

C-O-C (ether) stretching vibrations.

C=N and C=C stretching vibrations within the pyridazine and aromatic rings.

C-H stretching and bending vibrations of the aromatic and methyl groups.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C-O-C Stretch Data not available
C=N Stretch Data not available
Aromatic C=C Stretch Data not available
Aromatic C-H Stretch Data not available

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) would be used. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Analysis of the fragmentation pattern can further confirm the structure.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Confirmation

This technique provides the most definitive three-dimensional structure of a crystalline compound.

Determination of Crystal System and Space Group

X-ray diffraction analysis would determine the crystal system (e.g., monoclinic, triclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

This analysis provides precise measurements of the distances between atoms (bond lengths), the angles between adjacent bonds (bond angles), and the dihedral angles between planes of atoms (torsion angles). This data would definitively confirm the connectivity and conformation of the this compound molecule in the solid state.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Table 4: Hypothetical Selected Bond Lengths and Angles for this compound

Bond Length (Å) Angle Degree (°)
C-O Data not available O-C-C Data not available
N-N Data not available C-N-N Data not available

Visualization of Molecular Conformation

The definitive method for visualizing the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction, with the results often presented in the form of an Oak Ridge Thermal-Ellipsoid Plot (ORTEP) diagram. An ORTEP diagram provides a clear representation of the molecule's stereochemistry, including the spatial arrangement of its atoms and their thermal vibrations.

As of the latest available data, a specific ORTEP diagram for this compound has not been published in the scientific literature. However, based on the known connectivity of its atoms, a theoretical conformation can be inferred. The molecule consists of a central pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms. Attached to the 3 and 6 positions of this ring are two 4-methylphenoxy groups via ether linkages.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its purity and composition.

The theoretical elemental composition of this compound (C₁₈H₁₆N₂O₂) is calculated as follows:

Molecular Weight: 292.34 g/mol

Carbon (C): (18 * 12.011) / 292.34 * 100% = 73.95%

Hydrogen (H): (16 * 1.008) / 292.34 * 100% = 5.52%

Nitrogen (N): (2 * 14.007) / 292.34 * 100% = 9.58%

Oxygen (O): (2 * 15.999) / 292.34 * 100% = 10.95%

While specific experimental data from a certified elemental analysis of this compound is not publicly available in research literature, any synthesized sample of this compound would be subjected to such analysis. The results would be expected to align closely with the theoretical values, typically within a ±0.4% margin of error, to be considered a pure sample.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01118216.19873.95
HydrogenH1.0081616.1285.52
NitrogenN14.007228.0149.58
OxygenO15.999231.99810.95
Total 292.338 100.00

Advanced Computational and Theoretical Studies of 3,6 Bis 4 Methylphenoxy Pyridazine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules. gsconlinepress.com By employing functionals like B3LYP with appropriate basis sets, such as 6-311G(d,p) or 6-31G*, it is possible to accurately predict a range of molecular properties. gsconlinepress.comiucr.org

Optimization of Molecular Structure and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For molecules with flexible bonds, such as the ether linkages in 3,6-Bis(4-methylphenoxy)pyridazine, conformational analysis is crucial to identify the preferred spatial arrangement of the phenoxy groups relative to the pyridazine (B1198779) core. This process involves calculating the energy of various rotational isomers to determine the most energetically favorable structure. The optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles. For similar pyridazine derivatives, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. gsconlinepress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. gsconlinepress.com For various pyridazine derivatives, the HOMO-LUMO energy gap has been calculated to understand their charge transfer characteristics. gsconlinepress.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap The following data is representative for analogous pyridazine compounds as direct computational studies on this compound are not available.

Parameter Energy (eV)
EHOMO -6.5
ELUMO -1.8
Energy Gap (ΔE) 4.7

Prediction of Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of the molecule. These descriptors, based on DFT, provide a theoretical framework for understanding the molecule's behavior in chemical reactions. gsconlinepress.com Key descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). gsconlinepress.comgsconlinepress.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO energy gap.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Predicted Global Reactivity Descriptors The following data is representative for analogous pyridazine compounds as direct computational studies on this compound are not available.

Descriptor Value
Electronegativity (χ) 4.15
Chemical Hardness (η) 2.35
Global Softness (S) 0.43
Electrophilicity Index (ω) 3.66

Analysis of Intermolecular Interactions in Crystalline Structures

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for crystal engineering and predicting the physical properties of solid-state materials.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis The following data is representative for analogous heterocyclic compounds as direct computational studies on this compound are not available.

Contact Type Contribution (%)
H···H 45.0
C···H/H···C 25.0
O···H/H···O 15.0
C···C 5.0
N···H/H···N 5.0
Other 5.0

Energy Frameworks for Understanding Molecular Packing and Interaction Energies (Coulomb, Dispersion, Total Interaction Energy)

To gain a deeper understanding of the forces driving the crystal packing, energy framework analysis can be performed. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined radius. The total interaction energy is typically decomposed into its electrostatic (Coulomb) and dispersion components. iucr.orgiucr.org These energies can be visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the strength of the interaction. researchgate.net This provides a clear visual representation of the energy landscape within the crystal, highlighting the dominant forces responsible for the supramolecular architecture. In many organic crystals, dispersion forces are the major contributors to the stabilization of the crystal packing. iucr.org

Table 4: Representative Interaction Energies from Energy Framework Analysis The following data is representative for analogous heterocyclic compounds as direct computational studies on this compound are not available.

Energy Component Interaction Energy (kJ/mol)
Electrostatic (Coulomb) -50.2
Dispersion -120.5
Total Interaction Energy -170.7

Investigation of Specific Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular architecture and crystal packing of molecules. In the case of this compound and its related derivatives, several types of these weak interactions, such as C-H···N, C-H···π, and halogen-involved contacts, have been studied computationally and crystallographically.

C-H···N Interactions:

Weak C-H···N hydrogen bonds are significant in the crystal engineering of nitrogen-containing heterocyclic compounds. In a closely related analogue, 3,6-Bis(4-methoxybenzyloxy)pyridazine , X-ray crystallography has confirmed the presence of intermolecular C-H···N hydrogen bonds that link the molecules together. researchgate.net The molecule exhibits crystallographic twofold rotation symmetry, and these interactions are key to its solid-state structure. researchgate.net Theoretical studies on other pyridazine derivatives show that the binding energies of such interactions are influenced by substituents on the pyridazine ring; electron-donating groups tend to increase the binding energy, while electron-withdrawing groups decrease it. scispace.com

Interactive Table 1: Hydrogen-Bond Geometry for 3,6-Bis(4-methoxybenzyloxy)pyridazine researchgate.net (Data from a closely related analogue)

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)

D = donor atom, A = acceptor atom.

C-H···π Interactions:

Interactions in Related Derivatives (C-Cl···cg, C-H···F):

To understand the broader scope of non-covalent interactions in pyridazine systems, related derivatives containing halogen atoms are often studied.

C-H···Halogen Interactions: In a study of (Z)-3-(4-halophenyl)-2-(pyridin-3-yl)acrylonitriles, a series of weak intermolecular interactions, including C-H···F and C-H···Cl, were identified as important for stabilizing the crystal structures. rsc.org Quantum theory of atoms in molecules (QTAIM) and PIXEL calculations are used to analyze and quantify these interactions. rsc.org

Substituent Effects on N···H-F Interactions: Computational studies on 4-substituted pyridazines complexed with hydrogen fluoride (B91410) (HF) show how different substituents (including F and Cl) modulate the strength of N···H hydrogen bonds. scispace.comresearchgate.net Electron-withdrawing halogen substituents were found to decrease the binding energy of these interactions. scispace.com This highlights the tunability of non-covalent interactions in pyridazine derivatives through chemical modification. nih.gov

Aromaticity Assessment of the Pyridazine Ring System

Aromaticity is a fundamental concept used to describe the stability, structure, and reactivity of cyclic, planar molecules with delocalized π-electrons. researchgate.net For the pyridazine ring in this compound, its aromatic character is a key determinant of its physicochemical properties. Aromaticity is not a directly measurable quantity but is assessed using various computational indices, primarily the Harmony-Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.gov

HOMA (Harmonic Oscillator Model of Aromaticity):

The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values close to 0 suggest a non-aromatic, bond-alternating system. researchgate.netnih.gov The introduction of heteroatoms and substituents can significantly alter the HOMA value. The two adjacent nitrogen atoms in the pyridazine ring reduce its aromaticity compared to benzene (B151609) due to the differing electronegativity and bond lengths. nih.gov

NICS (Nucleus-Independent Chemical Shift):

NICS is a magnetic criterion for aromaticity. It involves placing a "ghost" atom at the center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)) and calculating its magnetic shielding. researchgate.netnih.gov A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic current, indicative of an anti-aromatic system. researchgate.net The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator as it is less contaminated by local σ-bond effects. nih.gov

The aromaticity of the pyridazine ring is inherently lower than that of benzene. The presence of the two nitrogen atoms reduces the electron delocalization and introduces bond length variations. Furthermore, the 3,6-bis(4-methylphenoxy) substituents will modulate this aromaticity. The phenoxy group is generally considered to be an electron-donating group through resonance and electron-withdrawing through induction. The net effect on the pyridazine ring's electron density and, consequently, its aromaticity, is complex. Computational studies on substituted benzenes show that substituents can either increase or decrease the magnetic aromaticity (NICS values) compared to benzene itself. nih.gov

Interactive Table 2: Typical Aromaticity Indices for Benzene and Pyridazine

CompoundIndexCalculated ValueReference
BenzeneHOMA~1.00 researchgate.net
BenzeneNICS(1) (ppm)~-10.2 to -11.3 researchgate.netnih.gov
PyridazineAromaticity Index (IA)*79 nih.gov

*Relative to Benzene (IA = 100)

The specific HOMA and NICS values for this compound would require dedicated DFT calculations, but based on general principles, the pyridazine ring is expected to show a reduced but still significant level of aromaticity, which is further influenced by the electronic character of the bulky phenoxy substituents.

Reactivity and Chemical Transformations of 3,6 Bis 4 Methylphenoxy Pyridazine and Its Derivatives

Modifications at the Pyridazine (B1198779) Core

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Direct electrophilic aromatic substitution on the carbon atoms (C4 and C5) of the pyridazine core of 3,6-bis(4-methylphenoxy)pyridazine is challenging. The two nitrogen atoms in the ring are electron-withdrawing, which deactivates the heterocyclic ring towards attack by electrophiles. msu.edu Reactions like nitration or halogenation, common for benzene (B151609) derivatives, would require harsh conditions and are generally not expected to proceed efficiently on the pyridazine ring itself. msu.eduyoutube.commasterorganicchemistry.com

Nucleophilic Substitution: The pyridazine ring is inherently activated towards nucleophilic substitution. wur.nl While the target molecule does not possess typical leaving groups like halogens, the phenoxy groups themselves can be displaced by potent nucleophiles under certain conditions. More commonly, nucleophilic substitution is performed on halogenated pyridazine precursors. wur.nlnih.gov For instance, the synthesis of the title compound often starts from 3,6-dichloropyridazine, where the chlorine atoms are sequentially replaced by the 4-methylphenoxide nucleophile.

The electron-deficient nature of diazines like pyridazine facilitates nucleophilic attack, which can occur through various mechanisms, including addition-elimination (SNAr) or, in the presence of very strong bases like potassium amide, through elimination-addition involving a didehydropyridazine intermediate. wur.nl In the context of this compound, direct nucleophilic attack on the C-H bonds at the 4 and 5 positions is not a typical reaction pathway. Instead, displacement of the phenoxy groups or modification following a different functionalization strategy is more common.

Functionalization via Cross-Coupling Protocols

Modern synthetic methods allow for the direct functionalization of C-H bonds on heterocyclic rings, including pyridazines, via metal-catalyzed cross-coupling reactions. This approach avoids the need for pre-functionalized substrates like halopyridazines.

A key strategy involves the selective metalation of the C4 and C5 positions of the pyridazine ring, followed by a cross-coupling reaction. uni-muenchen.de The use of a strong, non-nucleophilic base, such as a TMP (tetramethylpiperidide) base like TMPMgCl·LiCl, can selectively deprotonate the C-H bonds at these positions. The resulting organometallic intermediate can then participate in various cross-coupling reactions. uni-muenchen.dersc.org

Table 1: Representative Cross-Coupling Reactions for Pyridazine Core Functionalization

Reaction Type Catalyst/Reagents Description Citation
Negishi Coupling Pd(OAc)₂, SPhos / ArZnX Following metalation of the pyridazine core, the resulting organozinc species can be coupled with aryl halides. Alternatively, a halo-pyridazine can be coupled with an organozinc reagent. uni-muenchen.dersc.org

This methodology allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4 and/or 5 positions of the 3,6-disubstituted pyridazine scaffold, offering a powerful tool for creating diverse derivatives. uni-muenchen.detuwien.at

Transformations Involving the Phenoxy Moieties

The two 4-methylphenoxy groups attached to the pyridazine core offer additional sites for chemical modification, specifically at the methyl substituents and the ether linkages.

Reactions at the Methyl Substituents on the Phenyl Rings

The methyl groups on the terminal phenyl rings are susceptible to reactions typical of benzylic positions. These transformations can be used to introduce new functional groups without altering the central heterocyclic structure.

Oxidation: The methyl groups can be oxidized to introduce oxygen-containing functionalities. For example, treatment with strong oxidizing agents like chromic acid or potassium permanganate (B83412) can convert the methyl groups into carboxylic acids (forming 4,4'-(pyridazine-3,6-diylbis(oxy))dibenzoic acid).

Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can selectively halogenate the benzylic position, converting the methyl groups into bromomethyl groups. These resulting benzylic halides are versatile intermediates for further nucleophilic substitution reactions.

Methylation: While less common for this specific substrate, general methods for C(sp²)–H methylation exist, often employing peroxide reagents and metal catalysts. nih.gov

Derivatization of the Phenoxy Ether Linkages

The ether bond connecting the phenoxy groups to the pyridazine ring is robust but can be cleaved under specific, often harsh, conditions.

Ether Cleavage: Strong acids like HBr or Lewis acids such as boron tribromide (BBr₃) can be used to cleave the aryl ether linkage. researchgate.net This reaction would break the C-O bond, yielding 3,6-dihydroxypyridazine (a tautomer of pyridazine-3,6(2H,5H)-dione) and p-cresol. This transformation allows for the complete removal of the phenoxy side chains, enabling access to a different class of pyridazine derivatives.

Formation of Fused Heterocyclic Systems Containing the Pyridazine Moiety

The pyridazine ring serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. organic-chemistry.org These reactions typically involve introducing reactive functional groups onto the pyridazine core, which then undergo intramolecular or intermolecular cyclization reactions.

Starting from this compound, one could first introduce functional groups at the 4 and 5 positions, as described in section 5.1.2. For example, introducing carboxyl or amino groups at these positions would create a precursor for ring fusion.

Annulation Reactions: A [4+2] annulation of a functionalized pyridazine with a suitable reaction partner can lead to the formation of a new six-membered ring. organic-chemistry.org

Condensation Reactions: If functional groups like amines and carboxylic acids are introduced ortho to each other on the pyridazine core (i.e., at positions 4 and 5), they can undergo intramolecular condensation to form a new fused ring, such as a pyridazino[4,5-d]pyridazine (B3350090) derivative.

Metal-Catalyzed Cyclization: Ruthenium-catalyzed oxidative coupling of heterocyclic carboxylic acids or amides with alkynes can be employed to construct fused pyridinone or pyrone rings. rsc.org By first converting the phenoxy groups to amides or acids and then functionalizing the core, this strategy could be adapted to create novel fused systems.

Triazole Formation: If one of the phenoxy groups is replaced by a hydrazine (B178648) moiety, subsequent reaction with reagents like carbon disulfide or nitrous acid can lead to the formation of a fused triazole ring, resulting in a nih.govuni-muenchen.dersc.orgtriazolo[4,3-b]pyridazine system.

These strategies highlight the utility of the pyridazine scaffold in constructing diverse and complex heterocyclic architectures with potential applications in various fields of chemistry. researchgate.net

Non Biological Applications of 3,6 Bis 4 Methylphenoxy Pyridazine and Pyridazine Ethers

Applications in Agrochemicals: Herbicidal Activity and Structure-Activity Relationships

Pyridazine (B1198779) derivatives, particularly pyridazine ethers, have been investigated for their potential as herbicides. The core structure of these compounds allows for various substitutions, enabling the fine-tuning of their biological activity.

Research into the herbicidal effects of 3-phenoxypyridazine derivatives has shown that the nature and position of substituents on the phenoxy group play a crucial role in their activity. Structure-activity relationship (SAR) studies have revealed that an electron-withdrawing group at the para-position of the benzene (B151609) ring is often essential for high herbicidal activity. While specific data for 3,6-Bis(4-methylphenoxy)pyridazine is not extensively available in public literature, studies on analogous compounds provide valuable insights into its potential herbicidal properties.

Pre-emergence herbicides are applied to the soil before the emergence of weeds, preventing their germination or early growth. Several pyridazine ethers have demonstrated significant pre-emergence herbicidal activity against a range of common weeds. For instance, studies on 3-phenoxypyridazine derivatives have reported their effectiveness against weeds such as barnyardgrass (Echinochloa crus-galli) and radish (Raphanus sativus).

While specific inhibitory concentrations for this compound are not documented, the general activity of 3,6-diphenoxypyridazine derivatives suggests potential for similar effects. The following table, based on data for analogous compounds, illustrates the typical pre-emergence activity of pyridazine ethers.

Pre-emergence Herbicidal Activity of an Analogous 3,6-Diphenoxypyridazine

Plant SpeciesCommon NameInhibition Concentration (ppm)
Echinochloa crus-galliBarnyardgrass>100
Panicum miliaceumMillet>100
Raphanus sativusRadish100

Note: The data presented is for a representative 3,6-diphenoxypyridazine and serves as an estimation of the potential activity of this compound.

A key characteristic of a successful herbicide is its selectivity, meaning it should control weeds without causing significant harm to the desired crop. Some 3-phenoxypyridazine derivatives have shown a degree of selectivity, with studies indicating their safety for use in certain cultivated plants. For example, some analogs have been found to be non-injurious to rice (Oryza sativa) at concentrations effective for weed control. This selectivity is a critical factor for the practical application of these compounds in agriculture. The evaluation of selectivity is an essential step in the development of any new herbicide.

Opto-electronic Properties and Materials Science

The electron-deficient nature of the pyridazine ring, combined with the electron-donating properties of phenoxy groups, makes pyridazine ethers interesting candidates for applications in materials science, particularly in the field of opto-electronics.

The fluorescence of pyridazine derivatives can be sensitive to their environment, which opens up possibilities for their use as sensors. For example, changes in fluorescence intensity or wavelength in the presence of certain analytes could form the basis of a chemical sensor. Pyridine derivatives, a related class of nitrogen-containing heterocycles, have been successfully utilized as fluorescent sensors for cations mdpi.com.

Furthermore, pyridazine-based compounds have been investigated as materials for organic light-emitting diodes (OLEDs). Their electron-deficient nature can facilitate electron injection and transport, which are crucial for the performance of these devices. Donor-acceptor molecules containing pyridazine have been designed as emitters in OLEDs, with some showing promising electroluminescent properties nih.govnih.gov.

The electronic properties of pyridazine derivatives also make them potential candidates for use in other semiconductor devices. The ability to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a key advantage in the design of organic semiconductors. These materials could potentially be used in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Future Research Perspectives and Opportunities for 3,6 Bis 4 Methylphenoxy Pyridazine

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridazine (B1198779) derivatives is a well-established area, yet there remains significant opportunity for developing more efficient, sustainable, and versatile methodologies. beilstein-journals.org Traditional methods often rely on the condensation of 1,5-dicarbonyl compounds with hydrazine (B178648). beilstein-journals.org However, future research is geared towards greener and more atom-economical approaches.

Modern synthetic strategies that could be adapted for 3,6-Bis(4-methylphenoxy)pyridazine include inverse-electron-demand Diels-Alder (iEDDA) reactions. researchgate.net This method allows for the one-step synthesis of pyridazine-based compounds with high purity, often avoiding complex purification steps. researchgate.net Another promising avenue is the use of metal-catalyzed cross-coupling reactions. Copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones, for instance, provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the aromatic pyridazine core. organic-chemistry.org Such methods offer mild reaction conditions and high functional group tolerance. organic-chemistry.org

Future research should focus on one-pot syntheses and catalytic cycles that minimize waste and energy consumption. The development of synthetic routes using readily available starting materials and environmentally benign catalysts is a key objective. researchgate.net

Table 1: Emerging Sustainable Synthetic Strategies for Pyridazine Derivatives

Synthetic StrategyDescriptionPotential Advantages
Inverse-Electron-Demand Diels-Alder (iEDDA) A [4+2] cycloaddition reaction, often between a tetrazine and an alkene or alkyne, followed by nitrogen extrusion. rsc.orgHigh regioselectivity, often metal-free, can provide high purity products without extensive purification. researchgate.netrsc.org
Metal-Catalyzed Cyclization Copper or other transition metals catalyze the cyclization of acyclic precursors, such as unsaturated hydrazones. organic-chemistry.orgMild reaction conditions, good functional group tolerance, high yields. organic-chemistry.org
C-H Activation/Functionalization Direct functionalization of C-H bonds on a pre-formed pyridazine core to introduce phenoxy groups.Reduces the need for pre-functionalized starting materials, improves atom economy.
One-Pot Multi-Component Reactions Combining multiple starting materials in a single reaction vessel to construct the final product in a sequential manner. nih.govIncreased efficiency, reduced solvent waste, and simplified procedures. nih.gov

Exploration of Advanced Spectroscopic and Analytical Techniques

The structural confirmation of this compound and its analogues relies on a suite of spectroscopic techniques. Standard methods include Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). mdpi.comnih.gov Future research will likely involve more advanced and specialized techniques to probe subtle structural features and intermolecular interactions.

Multi-nuclear NMR spectroscopy, including ¹⁵N NMR, can provide deeper insights into the electronic environment of the pyridazine ring's nitrogen atoms, which are crucial to its chemical properties. researchgate.net High-resolution mass spectrometry (HRMS) is essential for unambiguous molecular formula determination. nih.gov

Furthermore, techniques like Circular Dichroism (CD) and fluorescence spectroscopy, while often used in biological contexts, can be repurposed to study the compound's interaction with other molecules or its self-assembly properties in solution, which is relevant for materials science. nih.gov For solid-state applications, X-ray diffraction is invaluable for determining the precise molecular structure and crystal packing, which dictates material properties. nih.govresearchgate.net

Table 2: Advanced Spectroscopic Techniques for Pyridazine Characterization

TechniqueInformation GainedFuture Application for this compound
Multi-nuclear NMR (¹⁵N) Provides direct information about the electronic environment of the nitrogen atoms in the pyridazine ring. researchgate.netElucidating substituent effects on the heterocycle's electronic properties.
X-ray Diffraction Determines the precise 3D molecular structure, bond lengths, bond angles, and intermolecular packing in the crystalline state. nih.govresearchgate.netUnderstanding how the molecule packs in a solid, which is critical for designing materials with specific optical or electronic properties.
Fluorescence Spectroscopy Investigates the emission of light from the molecule after absorbing light, sensitive to the local molecular environment. nih.govProbing self-assembly, aggregation, and interactions in solution for the development of sensors or optical materials.
Computational Spectroscopy Theoretical calculation of spectroscopic data (e.g., NMR, IR spectra) to aid in the interpretation of experimental results. mdpi.comPredicting spectra for hypothetical derivatives and confirming experimental assignments.

Deeper Dive into Structure-Property Relationships for Non-Biological Applications

The unique physicochemical properties of the pyridazine ring make it an attractive scaffold for materials science. nih.gov The ring is electron-deficient and possesses a significant dipole moment, which influences its intermolecular interactions. nih.govblumberginstitute.org For this compound, the interplay between the polar pyridazine core and the bulky, non-polar methylphenoxy groups will define its material characteristics.

A key area for future research is in the field of energetic materials. While pyridazines are typically resistant to nitration, the ring can be activated to allow for the introduction of explosophoric groups. rsc.org The planar structure of the pyridazine ring promotes efficient π–π stacking, which can lead to highly dense crystal packing and materials with superior densities. rsc.org Understanding how the phenoxy substituents on the this compound backbone affect these properties is a critical research question.

Another promising direction is the development of optical materials. researchgate.net The extended π-system of pyridazine derivatives can give rise to interesting photophysical properties. Research could focus on how modifying the substituents affects the absorption and emission spectra, potentially leading to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Computational Predictions for Designing New Pyridazine-Based Materials or Agrochemicals

Computational chemistry and molecular modeling are powerful tools for accelerating the design and discovery of new molecules. mdpi.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict a wide range of properties for this compound and its hypothetical derivatives before they are synthesized in the lab. rsc.org

For materials science, computational models can predict structural aspects, crystal packing, and energetic properties. researchgate.net This allows for the in-silico screening of numerous potential derivatives to identify candidates with desired characteristics, such as high density or specific electronic properties, thus guiding synthetic efforts. researchgate.net

In the context of agrochemicals, computational approaches are used extensively in molecular design. researchgate.net Although this article excludes biological applications, the methods are directly transferable. For instance, structure-activity relationship (SAR) studies, which are often guided by computational docking and modeling, can be used to design new pyridazine-based agrochemicals. nih.gov By systematically modifying the structure of this compound in a computational model, researchers can predict how changes will affect properties relevant to agrochemical function, such as binding to a target site or environmental persistence. This predictive power significantly streamlines the development process for new, effective, and safe agricultural compounds. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 3,6-Bis(4-methylphenoxy)pyridazine, and how can reaction conditions be optimized for high yield?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura cross-coupling. For NAS, 3,6-dichloropyridazine is reacted with 4-methylphenol under alkaline conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 130–150°C . Microwave-assisted synthesis (80–120°C, 30–60 min) can improve efficiency and reduce side reactions . For Suzuki coupling, 3,6-dibromopyridazine reacts with 4-methylphenoxyboronic acid using Pd(PPh₃)₄ as a catalyst and toluene/water as solvent at reflux (~130°C), achieving yields >85% with TLC monitoring . Optimization includes controlling stoichiometry (2:1 boronic ester:pyridazine), inert atmosphere (N₂), and post-reaction purification via recrystallization or column chromatography .

Advanced: How does the electronic structure of this compound influence its performance in polymer matrices for low thermal expansion materials?

Answer:
The electron-donating 4-methylphenoxy groups enhance resonance stabilization of the pyridazine ring, reducing polarizability and improving thermal stability. In polyimides, this compound acts as a diamine monomer, forming rigid chains via π-π stacking, which lowers the coefficient of thermal expansion (CTE) to near-zero values . Computational modeling (DFT) reveals that substituent orientation minimizes free volume in the polymer matrix, reducing chain mobility under thermal stress. Experimental validation involves TGA (thermal stability >400°C) and dynamic mechanical analysis (DMA) to measure CTE .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing the purity of this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3 ppm). ¹³C NMR confirms substitution patterns via carbonyl (C=O, δ 160–165 ppm) and aryl-O linkages .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phases: acetonitrile/water (70:30) .
  • Elemental Analysis: Matches theoretical C, H, N content (e.g., C: 72.3%, H: 5.4%, N: 8.2%) .

Advanced: What strategies address regioselectivity challenges in the bis-functionalization of pyridazine derivatives?

Answer:
Regioselectivity in bis-functionalization is controlled by:

  • Electrophilic directing groups: Electron-withdrawing substituents (e.g., Cl) activate specific positions (C3/C6) for nucleophilic attack .
  • Stepwise functionalization: Mono-substitution followed by protecting group strategies (e.g., silylation) prevents over-reaction .
  • Microwave irradiation: Enhances reaction homogeneity, reducing competing pathways . For example, 3,6-dichloropyridazine reacts sequentially with Grignard reagents at 80°C to achieve >90% regioselectivity .

Application: How is this compound utilized in developing copolymers for organic electronic devices?

Answer:
In organic solar cells, it serves as an electron-deficient unit in donor-acceptor copolymers. Co-polymerization with thiophene derivatives (e.g., via Stille coupling) enhances charge transport. The pyridazine core improves electron affinity (EA = 3.8 eV), reducing energy loss (ΔE < 0.5 eV). Device testing includes J-V curves under AM1.5G illumination, achieving PCE >10% .

Advanced: What computational methods are employed to predict the coordination behavior of pyridazine derivatives with metal ions?

Answer:

  • DFT calculations: Optimize ligand-metal geometries (e.g., Eu³+ complexes) and calculate binding energies (ΔG ~ −40 kcal/mol) .
  • Molecular docking: Predicts interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • Spectroscopic correlation: TD-DFT models UV-vis absorption (λ = 365 nm) and emission spectra for Eu³+ complexes .

Basic: What are the key considerations for scaling up the synthesis of this compound from laboratory to pilot scale?

Answer:

  • Solvent selection: Replace DMF with recyclable solvents (e.g., toluene) to reduce costs .
  • Catalyst recovery: Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki coupling to minimize metal leaching .
  • Process monitoring: Implement inline FTIR or PAT tools to track reaction progress .

Advanced: How do steric effects of 4-methylphenoxy substituents impact the reactivity of pyridazine cores in cross-coupling reactions?

Answer:
The methyl groups introduce steric hindrance, reducing reaction rates in crowded environments (e.g., Heck coupling). However, in Suzuki reactions, bulky ligands (e.g., SPhos) enhance selectivity by stabilizing Pd intermediates. Kinetic studies (Eyring plots) show activation energies increase by ~5 kcal/mol compared to unsubstituted analogs .

Application: In polyimide synthesis, how does the incorporation of this compound affect thermal and mechanical properties?

Answer:
Polyimides incorporating this monomer exhibit:

  • Thermal stability: TGA shows decomposition onset at 450°C (vs. 380°C for conventional polyimides) .
  • Mechanical strength: Tensile modulus increases by 30% (3.5 GPa) due to rigid backbone alignment .
  • Low CTE: Dilatometry confirms CTE < 10 ppm/K, ideal for flexible electronics .

Advanced: What are the mechanistic insights into the oxidative cyclization reactions used to synthesize pyridazine-based heterocycles?

Answer:
Oxidative cyclization (e.g., using IBD or Br₂/AcOH) proceeds via radical intermediates. For bis-triazolopyridazines, hydrazone precursors undergo single-electron oxidation, forming N-centered radicals that cyclize to triazole rings. Isotopic labeling (¹⁵N) and EPR spectroscopy confirm radical pathways . Reaction kinetics (Arrhenius plots) reveal activation energies of ~20 kcal/mol, with rate-limiting C-N bond formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.